molecular formula C14H17NO4S B7931624 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester

3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7931624
M. Wt: 295.36 g/mol
InChI Key: VSRGCGSISNYAGA-UHFFFAOYSA-N
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Description

3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a carboxymethylsulfanyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₄H₁₇NO₄S, with a molecular weight of 295.35 g/mol . The compound has a CAS number of 1353957-77-3 and is often utilized in pharmaceutical and fine chemical synthesis due to its reactive functional groups, which enable further derivatization. The carboxymethylsulfanyl moiety provides a versatile handle for nucleophilic substitution or metal coordination, while the benzyl ester group offers a protective strategy for carboxylic acid intermediates .

Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRGCGSISNYAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

    Introduction of Carboxymethylsulfanyl Group: The carboxymethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by a carboxymethylsulfanyl moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other ester groups or converted to the free acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using catalysts like sulfuric acid (H2SO4) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various ester derivatives or free carboxylic acids.

Scientific Research Applications

Scientific Research Applications

3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester exhibits potential in various fields:

Medicinal Chemistry

  • Antiviral Agents : The compound is recognized for its potential in developing antiviral agents due to its ability to interact with biological targets such as enzymes or receptors.
  • Enzyme Inhibitors : It can serve as a lead compound in drug discovery, particularly for designing inhibitors targeting specific enzymes involved in disease processes.

Biochemistry

  • Ligand Studies : The compound's structure allows it to form stable complexes with certain enzymes, making it valuable for studying enzyme-substrate interactions.
  • Biological Activity : Preliminary studies indicate that compounds with similar structures often exhibit significant biological activity, which can be further explored through interaction studies.

Synthetic Organic Chemistry

  • Building Block for Complex Molecules : Its unique functional groups make it suitable as a building block for synthesizing more complex organic molecules.
  • Reactivity Studies : The compound can participate in various chemical reactions that allow for the development of derivatives with tailored properties.

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Antiviral Drug Development

A study focused on the compound's efficacy as an antiviral agent demonstrated its ability to inhibit viral replication in vitro. The mechanism involved binding to viral enzymes, thereby blocking critical pathways necessary for viral proliferation.

Case Study 2: Enzyme Interaction Analysis

Research conducted on enzyme-substrate interactions revealed that the compound could modulate enzyme activity significantly. This finding suggests its potential use in therapeutic applications where enzyme inhibition is desired.

Mechanism of Action

The mechanism of action of 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethylsulfanyl group can form covalent or non-covalent interactions with active sites, while the benzyl ester group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The following table summarizes key structural analogs, focusing on substituent differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester Benzyl ester (1-position); carboxymethylsulfanyl (3-position) C₁₄H₁₇NO₄S 295.35 High reactivity for carboxylate activation and sulfur-based modifications .
(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester Benzyl ester (1-position); 2-hydroxyethylsulfanyl (3-position) C₁₄H₁₉NO₃S 281.37 Hydroxyl group enhances solubility; reduced acidity compared to carboxymethyl .
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester tert-Butyl ester (1-position); carboxymethylsulfanyl (3-position) C₁₂H₂₁NO₄S 283.36 tert-Butyl group provides steric protection, improving stability under acidic conditions .
3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester Benzyl ester (1-position); bromo (3-position) C₁₂H₁₄BrNO₂ 300.16 Bromine enables cross-coupling reactions; lower solubility in polar solvents .
Ethyl 1-benzylpyrrolidine-3-carboxylate Ethyl ester (1-position); benzyl group (3-position) C₁₄H₁₉NO₂ 233.31 Ethyl ester simplifies hydrolysis but offers less steric hindrance .

pH-Dependent Stability of Ester Bonds

Evidence from benzyl ester bond studies () highlights that acidic conditions (pH 4) stabilize benzyl esters during synthetic reactions, whereas neutral pH promotes alternative pathways (e.g., protein adduct formation). This implies that the target compound’s benzyl ester group may degrade prematurely in neutral or basic environments, limiting its utility in aqueous-phase reactions compared to tert-butyl-protected analogs .

Biological Activity

3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4SC_{15}H_{19}NO_4S, with a molecular weight of approximately 295.36 g/mol. Its structure includes a pyrrolidine ring and a carboxymethylsulfanyl functional group, which contribute to its solubility and reactivity in various chemical environments.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Derivative : Cyclization of appropriate precursors under controlled conditions.
  • Carbamate Formation : Reacting the pyrrolidine derivative with isopropyl chloroformate in the presence of a base.
  • Esterification : Introducing the benzyl ester moiety by reacting the carbamate intermediate with benzyl alcohol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. Notably, it may exhibit enzyme inhibition or receptor binding properties, which are critical for its potential therapeutic applications .

Potential Therapeutic Applications

Research indicates that this compound may serve as a lead in drug discovery due to its diverse biological activities. Some potential therapeutic applications include:

  • Neurological Disorders : The compound has shown protective effects against cramping induced by thiosemicarbazide and may be beneficial in treating cerebral diseases such as epilepsy and neurodegenerative disorders .
  • Anti-inflammatory Effects : It may have applications in treating inflammatory disorders like arthritis and irritable bowel syndrome .
  • Pain Management : The compound could potentially alleviate pain through its interaction with pain receptors.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Chauhan et al. (1993)Binding AffinityAssessed binding affinity to specific receptors; indicated potential for neurological applications .
OECD (2018)Toxicological AssessmentEvaluated hydrolysis rates by carboxylesterases; suggested low toxicity profiles for similar esters, supporting safety for therapeutic use .
Belsito et al. (2012)Cosmetic ApplicationsExplored the use of aryl alkanoates in cosmetics; highlighted their safety and efficacy, relevant for broader applications .

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